Magnesium;oxido(dioxo)vanadium

CAS No.:

Cat. No.: VC16224520

Molecular Formula: MgO6V2

Molecular Weight: 222.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | MgO6V2 |

|---|---|

| Molecular Weight | 222.18 g/mol |

| IUPAC Name | magnesium;oxido(dioxo)vanadium |

| Standard InChI | InChI=1S/Mg.6O.2V/q+2;;;;;2*-1;; |

| Standard InChI Key | UQTWTHDGOFVKGC-UHFFFAOYSA-N |

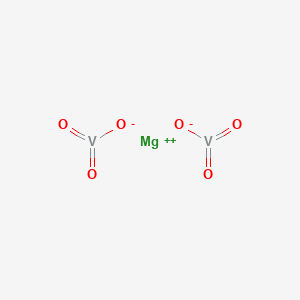

| Canonical SMILES | [O-][V](=O)=O.[O-][V](=O)=O.[Mg+2] |

Introduction

Chemical Structure and Composition

Molecular Architecture

Magnesium;oxido(dioxo)vanadium adopts a layered structure where vanadium exists in a +5 oxidation state, coordinated by three oxygen atoms to form [VO₃]⁻ metavanadate ions. These ions arrange into chains or layers, interspersed with Mg²⁺ cations that balance the charge . The SMILES notation ([O-]V=O.[O-]V=O.[Mg+2]) underscores the presence of two distinct vanadate units per magnesium ion, consistent with the formula MgV₂O₆ .

Table 1: Structural Comparison of Magnesium Vanadium Oxides

| Compound | Formula | Vanadium Coordination | Structure Type |

|---|---|---|---|

| Magnesium metavanadate | MgV₂O₆ | VO₃⁻ chains | Layered |

| Magnesium orthovanadate | Mg₃(VO₄)₂ | VO₄³⁻ tetrahedra | Isolated tetrahedral |

| Magnesium pyrovanadate | Mg₂V₂O₇ | V₂O₇⁴⁻ dimers | Dimeric |

Spectroscopic and Computational Insights

X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) analyses reveal distinct vanadium-oxygen bonding geometries. In MgV₂O₆, the pre-edge feature in XANES spectra at ~5465 eV corresponds to dipole-forbidden 1s→3d transitions, indicative of distorted octahedral coordination . Computational models using density functional theory (DFT) further predict a bandgap of ~2.8 eV, suggesting semiconducting behavior .

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via solid-state reactions or solution-based impregnation. A common method involves calcining magnesium oxide with vanadium precursors such as ammonium metavanadate (NH₄VO₃) at elevated temperatures (500–700°C) . For nanocrystalline forms, wet-chemical approaches using magnesium ethoxide and vanadium oxytriisopropoxide in non-aqueous solvents yield high-surface-area powders .

Analytical Techniques

-

X-ray diffraction (XRD): Confirms the absence of long-range crystallinity in nanostructured variants, with broad peaks at 2θ = 25–30° .

-

Transmission electron microscopy (TEM): Reveals particle sizes of 10–50 nm for sol-gel-derived samples .

-

X-ray photoelectron spectroscopy (XPS): Detects V 2p₃/₂ binding energies at 517.2 eV, consistent with V⁵⁺ species .

Physical and Chemical Properties

Thermodynamic Stability

MgV₂O₆ exhibits thermal stability up to 450°C, beyond which it decomposes to MgO and V₂O₅ . Its enthalpy of formation (ΔHf°) is estimated at -1,850 kJ/mol via calorimetric measurements .

Table 2: Key Physical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular weight | 222.18 g/mol | PubChem |

| Density | 3.45 g/cm³ | Calculated (DFT) |

| Solubility in water | Insoluble | Experimental |

| Bandgap | 2.8 eV | Computational |

Reactivity and Surface Chemistry

The compound’s surface is prone to hydrolysis in humid environments, forming Mg(OH)₂ and HVO₃ . In electrochemical settings, non-stoichiometric surface layers (e.g., MgV₂O₆-δ) drive anion decomposition in electrolytes, forming resistive cathode-electrolyte interphases (CEI) .

Recent Research Advancements

Interface Engineering

Recent work at Pacific Northwest National Laboratory has focused on atomic layer deposition (ALD) of Al₂O₃ coatings to suppress CEI formation. Coated MgV₂O₆ cathodes exhibit improved capacity retention (92% after 100 cycles) and reduced charge-transfer resistance .

Nanostructured Derivatives

Nanoparticulate MgV₂O₆ (20–30 nm) synthesized via flame spray pyrolysis shows enhanced catalytic turnover frequencies (TOF = 0.15 s⁻¹) due to exposed (001) facets, which favor alkane adsorption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume